![molecular formula C9H5NO4 B14867159 [1,3]Dioxolo[4,5-F][1,3]benzoxazole-6-carbaldehyde](/img/structure/B14867159.png)
[1,3]Dioxolo[4,5-F][1,3]benzoxazole-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,3]Dioxolo[4,5-F][1,3]benzoxazole-6-carbaldehyde is a heterocyclic compound that features a fused dioxole and benzoxazole ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Dioxolo[4,5-F][1,3]benzoxazole-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
[1,3]Dioxolo[4,5-F][1,3]benzoxazole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed
Oxidation: Formation of [1,3]Dioxolo[4,5-F][1,3]benzoxazole-6-carboxylic acid.
Reduction: Formation of [1,3]Dioxolo[4,5-F][1,3]benzoxazole-6-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In organic synthesis, [1,3]Dioxolo[4,5-F][1,3]benzoxazole-6-carbaldehyde is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential biological activities. It serves as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In material science, this compound is used in the development of novel materials with unique electronic and optical properties. Its incorporation into polymers and other materials can enhance their performance in various applications.
作用機序
The mechanism of action of [1,3]Dioxolo[4,5-F][1,3]benzoxazole-6-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.
類似化合物との比較
Similar Compounds
[1,3]Dioxolo[4,5-F][1,3]benzodioxole: Similar in structure
特性
分子式 |
C9H5NO4 |
|---|---|
分子量 |
191.14 g/mol |
IUPAC名 |
[1,3]dioxolo[4,5-f][1,3]benzoxazole-6-carbaldehyde |
InChI |
InChI=1S/C9H5NO4/c11-3-9-10-5-1-7-8(13-4-12-7)2-6(5)14-9/h1-3H,4H2 |
InChIキー |
VHHZUHAFBPKPLE-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(O3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


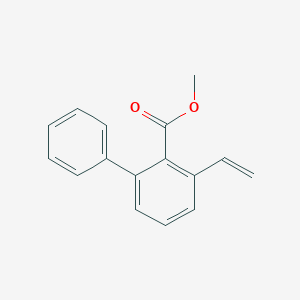
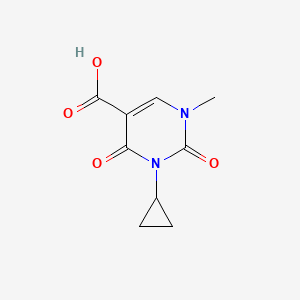

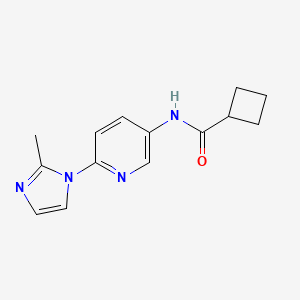
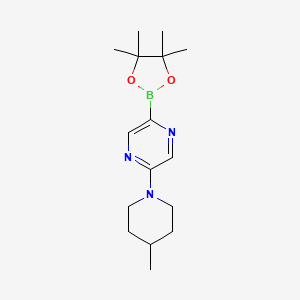
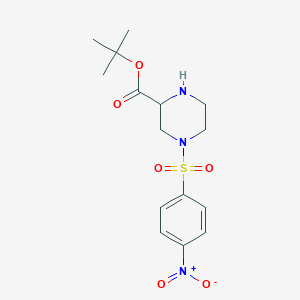
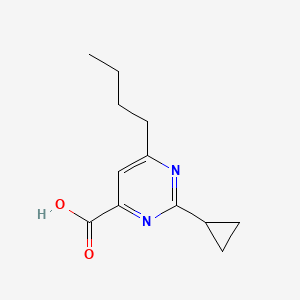

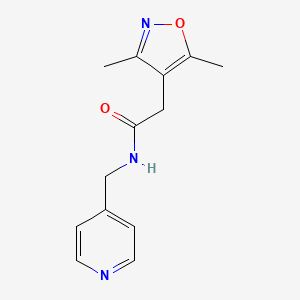
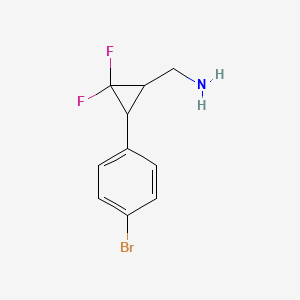
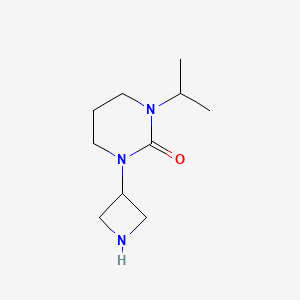
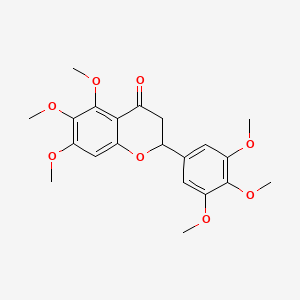
![2-(((3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole](/img/structure/B14867142.png)
![2-((7-Methoxybenzo[d][1,3]dioxol-5-yl)oxy)acetic acid](/img/structure/B14867150.png)
